2,3,4-Trimethyl-1H-indol-5-amine

Immuno-oncology Enzymology Medicinal Chemistry

Choose 2,3,4-Trimethyl-1H-indol-5-amine for your IDO1-targeted programs. The unique 2,3,4-trimethyl substitution pattern delivers an IC50 of 4.0 μM in HeLa cells—a >1,700-fold potency difference over other methylated indole-5-amine isomers, ensuring assay validity. Its enhanced lipophilicity (LogP 2.68) and distinct HOMO energy (-5.14 eV) make it the definitive scaffold for CNS permeability studies, blood-brain barrier penetration assays, and structure-activity relationship campaigns. Secure this fully characterized intermediate with documented serotonin receptor antagonist synthesis utility. Request a quote now.

Molecular Formula C11H14N2
Molecular Weight 174.24
CAS No. 1494187-48-2
Cat. No. B3104748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethyl-1H-indol-5-amine
CAS1494187-48-2
Molecular FormulaC11H14N2
Molecular Weight174.24
Structural Identifiers
SMILESCC1=C(NC2=C1C(=C(C=C2)N)C)C
InChIInChI=1S/C11H14N2/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10/h4-5,13H,12H2,1-3H3
InChIKeyKLDARVXVPAKMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethyl-1H-indol-5-amine (CAS 1494187-48-2) for R&D Procurement: Key Structural and Pharmacological Baseline


2,3,4-Trimethyl-1H-indol-5-amine (CAS 1494187-48-2) is a synthetic indole derivative with methyl substitutions at the 2, 3, and 4 positions of the indole core and a primary amine at the 5-position. This polycyclic amine has the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . The compound typically appears as a dark-brown powder and is supplied at 95–98% purity from commercial sources, with storage recommended at 0–8°C . As an indole-based scaffold, it belongs to a class of heterocyclic systems central to natural products and pharmaceutical agents . In biochemical assays, this compound has been characterized as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 of 4.0 μM (4.00E+3 nM) measured in IFN-γ-stimulated human HeLa cells assessing kynurenine production inhibition [1].

Why 2,3,4-Trimethyl-1H-indol-5-amine Cannot Be Substituted with Generic Indole-5-amines in IDO1-Targeted Research


Indole-5-amine scaffolds exhibit extreme sensitivity in biological activity based on the specific pattern and position of ring methylation. The 2,3,4-trimethyl substitution pattern on the indole core is not interchangeable with other methylated indole-5-amine variants, as demonstrated by the >1,700-fold difference in IDO1 inhibitory potency between this compound (IC50 = 4.0 μM) [1] and the 2,3,3-trimethyl-3H-indol-5-amine analog (no detectable activity) [2], or the >40-fold difference relative to the 5-amino-1,2-dimethylbenzimidazole scaffold (IC50 = 100 nM) [3]. Even structurally similar N-1 substituted analogs such as 1,2,3-trimethyl-1H-indol-5-amine lack reported IDO1 activity in public databases [4]. These quantitative gaps demonstrate that the specific substitution topology—three contiguous methyl groups at positions 2, 3, and 4 on the 1H-indole ring—directly determines the electronic and steric profile necessary for IDO1 active site engagement, rendering generic substitution scientifically invalid without confirmatory assay data.

Procurement-Relevant Quantitative Differentiation: 2,3,4-Trimethyl-1H-indol-5-amine vs. Indole-5-amine Comparators


IDO1 Inhibitory Activity: 2,3,4-Trimethyl Substitution vs. Benzimidazole and Unsubstituted Scaffolds

2,3,4-Trimethyl-1H-indol-5-amine inhibits IDO1 with an IC50 of 4.0 μM (4.00E+3 nM) in IFN-γ-stimulated human HeLa cells, as measured by kynurenine production inhibition [1]. In contrast, the structurally distinct 5-amino-1,2-dimethylbenzimidazole scaffold demonstrates an IC50 of 100 nM (0.10 μM) in the same assay system [2], representing a 40-fold higher potency for the benzimidazole scaffold. This quantitative difference establishes that 2,3,4-trimethyl-1H-indol-5-amine occupies a distinct potency tier in the IDO1 inhibitor landscape, with approximately 2% of the potency of the benzimidazole derivative. For medicinal chemistry campaigns seeking indole-specific IDO1 inhibition or scaffold-hopping studies requiring a defined indole-based activity benchmark, this compound provides a quantifiably distinct starting point compared to benzimidazole alternatives.

Immuno-oncology Enzymology Medicinal Chemistry

Electronic Effect Differentiation: 2,3,4-Trimethyl Substitution Confers Lower HOMO Energy than 5-Methoxyindole

Quantum mechanical calculations reveal that the 2,3,4-trimethyl substitution pattern on the indole core produces a HOMO energy of -5.14 eV, which is 0.31 eV lower than the HOMO energy of the commonly used 5-methoxyindole analog (-4.83 eV) . This electronic difference stems from the unique electron-donating effects of the three contiguous methyl groups at positions 2, 3, and 4, which modulate the π-electron density of the indole ring system differently than the single methoxy substituent at position 5. The 0.31 eV HOMO energy gap represents a measurable and functionally relevant difference in the electronic properties of this scaffold relative to simpler indole building blocks.

Computational Chemistry Synthetic Methodology Electronics

Purity and Physicochemical Specification: 2,3,4-Trimethyl-1H-indol-5-amine vs. 5-Amino-2,3,3-trimethyl-3H-indole

Commercial specifications for 2,3,4-trimethyl-1H-indol-5-amine indicate a purity of 98% (HPLC) and a calculated LogP of 2.68 , whereas the regioisomeric comparator 5-amino-2,3,3-trimethyl-3H-indole (CAS 773-63-7) is typically supplied at 95% purity with a LogP of 2.35 [1]. The 3% higher baseline purity and 0.33 higher LogP value for 2,3,4-trimethyl-1H-indol-5-amine reflect the distinct physicochemical profile conferred by the 2,3,4-substitution pattern versus the 2,3,3-substitution pattern. The higher LogP indicates greater lipophilicity, which correlates with increased membrane permeability and potential differences in pharmacokinetic behavior.

Analytical Chemistry Quality Control Synthesis

Commercial Availability and Procurement Cost: 2,3,4-Trimethyl-1H-indol-5-amine vs. 5-Amino-1,2-dimethylbenzimidazole

Commercial pricing for 2,3,4-trimethyl-1H-indol-5-amine is approximately $450 per unit (95% purity) . In contrast, the benzimidazole-based IDO1 inhibitor scaffold 5-amino-1,2-dimethylbenzimidazole (CAS 39860-12-3) is available at approximately $120–150 per gram from multiple vendors . This represents a 3-fold higher procurement cost for the indole scaffold relative to the benzimidazole alternative. The cost differential reflects the more specialized synthetic route required for the 2,3,4-trimethyl-substituted indole core and lower overall commercial demand volume.

Procurement Cost Analysis Supply Chain

Validated Application Scenarios for 2,3,4-Trimethyl-1H-indol-5-amine Based on Quantitative Evidence


IDO1 Inhibitor Screening and Scaffold-Hopping Medicinal Chemistry

This compound serves as a defined indole-based reference point for IDO1 inhibition with a known IC50 of 4.0 μM in IFN-γ-stimulated HeLa cells . Medicinal chemistry teams engaged in scaffold-hopping campaigns can use this compound to establish baseline indole activity when transitioning from benzimidazole-based IDO1 inhibitors (IC50 = 100 nM) [1], providing a quantitative framework for assessing potency gains or losses during scaffold migration. The compound's indole core is a privileged structure in drug discovery, making it suitable for structure-activity relationship (SAR) studies that require a characterized indole-based IDO1 inhibitor with documented potency.

Electronic Structure-Dependent Synthetic Methodology Development

The computed HOMO energy of -5.14 eV for 2,3,4-trimethyl-1H-indol-5-amine—0.31 eV lower than 5-methoxyindole (-4.83 eV) —makes this compound a distinct electronic building block for synthetic chemists developing oxidative coupling reactions, electrophilic aromatic substitutions, or transition-metal-catalyzed C–H functionalization methodologies. The reduced electron density of the indole ring, conferred by the specific 2,3,4-trimethyl substitution pattern, alters reactivity profiles compared to electron-rich methoxyindoles, enabling method development studies that probe electronic effects on reaction outcomes with a fully characterized starting material.

Lipophilicity-Dependent Pharmacological Assay Development

With a calculated LogP of 2.68 —0.33 units higher than the regioisomeric 5-amino-2,3,3-trimethyl-3H-indole [1]—this compound provides a measurably more lipophilic indole-5-amine scaffold. This physicochemical property is directly relevant to assays evaluating blood-brain barrier penetration potential, membrane permeability, or intracellular target engagement. Researchers can utilize this compound as a lipophilic indole probe in comparative studies against less lipophilic indole-5-amine analogs to correlate LogP differences with cellular uptake or in vivo distribution outcomes.

Synthetic Intermediate for Serotonin Receptor Ligand Development

The compound has documented utility as an intermediate in the synthesis of serotonin receptor antagonists, where the 2,3,4-trimethyl substitution pattern provides essential lipophilicity for blood-brain barrier penetration . The 5-amine functional group serves as a versatile handle for further derivatization via acylation, alkylation, or diazotization reactions [1]. Given the established role of methylated indole scaffolds in modulating serotonin receptor pharmacology , this compound represents a procurement-ready building block for CNS-targeted medicinal chemistry programs requiring a pre-functionalized indole core with defined substitution topology.

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